tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, two methyl groups, and a ketone functional group on the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Oxidation to Form the Ketone: The ketone functional group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Methylation: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, nucleophiles, or electrophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is used in the development of new drugs, particularly those targeting the central nervous system. Its piperidine ring structure is a common motif in many bioactive molecules, contributing to its importance in drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may act as a ligand for specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific bioactive molecule it is incorporated into.
Comparison with Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Comparison:
- tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the methyl groups present in tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, resulting in different reactivity and applications.
- tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a bromine atom, which introduces different chemical properties and reactivity.
- tert-Butyl 3-oxopiperidine-1-carboxylate: Similar structure but lacks the additional methyl groups, affecting its chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various complex molecules, contributing to advancements in multiple scientific fields.
Properties
IUPAC Name |
tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHLCGOZBTXTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475085-34-8 | |
Record name | tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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